

Lorlatinib acetate active metabolite M2a identification

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Compound Focus: Lorlatinib acetate

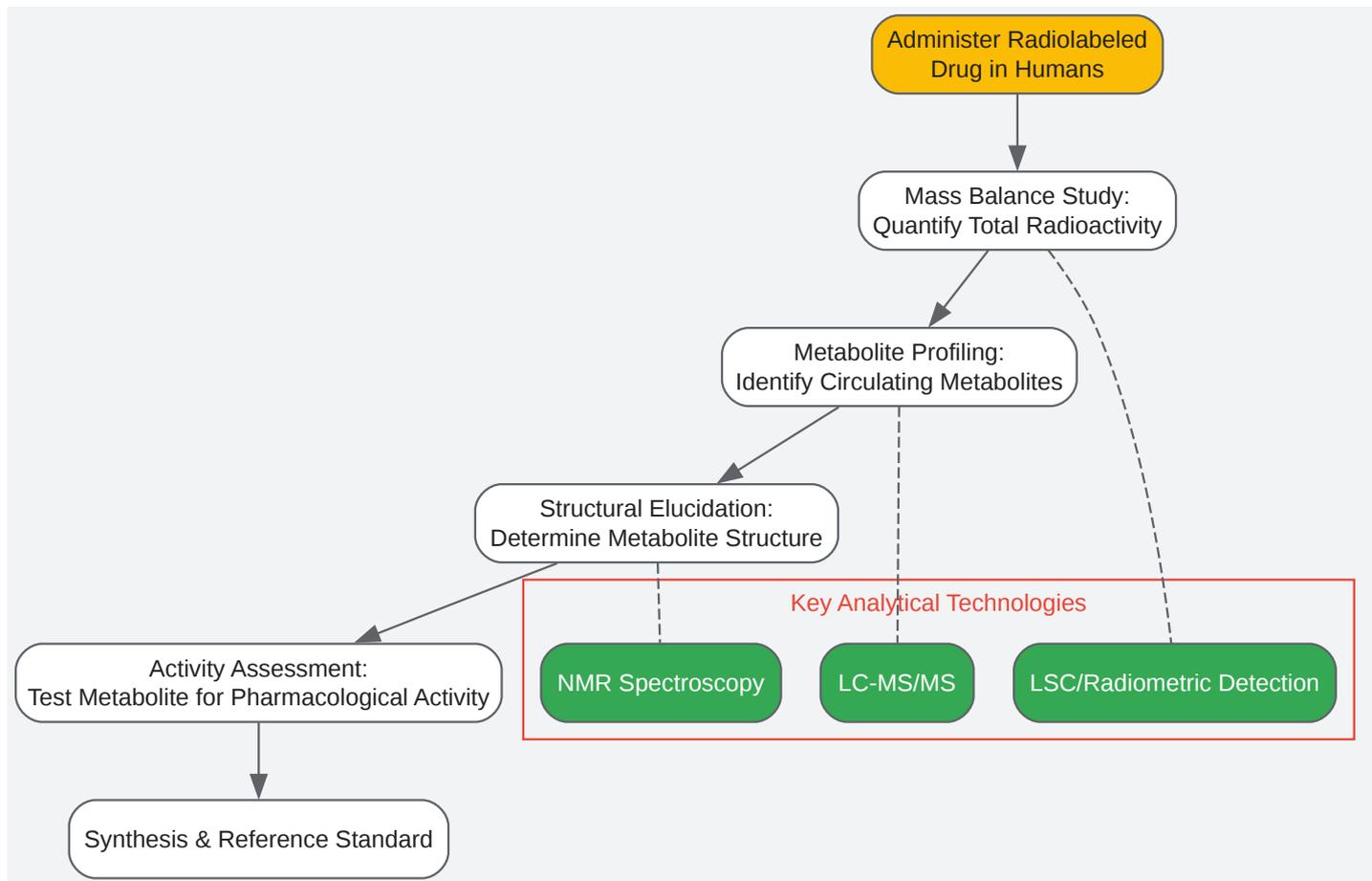
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General Strategy for Active Metabolite Identification

The process of identifying and characterizing an active metabolite like M2a involves several key stages, from conducting a mass balance study to detailed structural elucidation. The following diagram outlines the core workflow.



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Core workflow for identifying a drug's active metabolite.

Key Experimental Protocols and Data

The tables below summarize the critical experimental designs and data requirements based on methodologies used for similar kinase inhibitors like lapatinib.

Table 1: Key Elements of a Human Mass Balance Study (Adapted from [1])

Element	Description
Study Objective	Determine the metabolic profile and routes of excretion of a drug in humans.
Dosing	Single oral dose of radiolabeled drug (e.g., [14C] drug - substance) to healthy volunteers.
Sample Collection	Serial blood/plasma, urine, and fecal samples collected over a prolonged period (e.g., 7–14 days).
Radioanalysis	Quantification of total radioactivity in all samples to determine recovery and excretion routes.
Metabolite Profiling	Use of LC-MS/MS with radiometric detection to separate, quantify, and identify metabolites in plasma, urine, and feces.

Table 2: Analytical Techniques for Metabolite Identification and Characterization

Technique	Role & Application
LC-MS/MS	Primary tool for separation and detection. Provides molecular weight and fragmentation data for structural proposals [1].
Radiometric Detection	Coupled with LC-MS to specifically track and quantify drug-related material, distinguishing metabolites from endogenous compounds [1].
NMR Spectroscopy	Used for definitive structural characterization of isolated metabolites, confirming the exact site of metabolic modification.
Chemical Standards	Use of synthetic authentic standards (e.g., M1, M4, M5, etc.) for chromatographic comparison and confirmation [1].

Detailed Methodological Considerations

For scientists designing these experiments, here are more detailed considerations based on established protocols:

- **Sample Processing for LC-MS/MS:** For plasma analysis, proteins are typically precipitated using solvents like acetonitrile. Chromatography often employs reversed-phase C18 columns with mobile phases containing additives like ammonium acetate or formic acid to enhance separation and ionization [1] [2].
- **Metabolite Profiling and Quantification:** After administration of a radiolabeled drug, plasma, urine, and fecal samples are analyzed. The relative exposure to each metabolite is calculated as a percentage of total drug-related material in circulation [1].
- **Structural Elucidation Workflow:** The process typically starts with LC-MS/MS data to propose a structural formula for a metabolite. This is often followed by more advanced techniques like high-resolution MS (HR-MS) and finally NMR on isolated metabolites for definitive confirmation.

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References

1. Human Metabolism of Lapatinib, a Dual Kinase Inhibitor [sciencedirect.com]
2. A novel LC-MS/MS method for the quantitative ... [pubmed.ncbi.nlm.nih.gov]

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